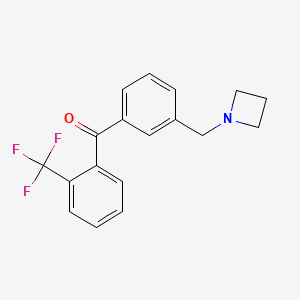
3'-Azetidinomethyl-2-trifluoromethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azetidinomethyl-2-trifluoromethylbenzophenone is a chemical compound with the molecular formula C18H16F3NO12. It has a molecular weight of 319.3 g/mol1. This compound is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone from the web search results.Molecular Structure Analysis
The molecular structure of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone is represented by the formula C18H16F3NO12. However, the specific structural details or the 3D conformation of the molecule are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving 3’-Azetidinomethyl-2-trifluoromethylbenzophenone are not available from the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone are not detailed in the search results. The molecular weight is known to be 319.3 g/mol1.Applications De Recherche Scientifique
Synthesis and Reactivity
- Azetidinones, including compounds similar to 3'-Azetidinomethyl-2-trifluoromethylbenzophenone, have been studied for their unique reactivity and synthesis methods. For instance, research by Zoghbi and Warkentin (1992) explored the formation of azetinone from β-lactam-4-ylidene, highlighting the intricate reactions and structural transformations in this class of compounds (Zoghbi & Warkentin, 1992).
Antitumor and Antimicrobial Applications
- The antitumor potential of azetidinones has been a significant area of research. Greene et al. (2016) synthesized and evaluated a series of azetidinones for their antiproliferative properties, finding potent compounds with the ability to inhibit cancer cell growth (Greene et al., 2016).
- Additionally, Woulfe and Miller (1985) synthesized azetidinone derivatives with notable antimicrobial activity, particularly against Gram-negative bacteria (Woulfe & Miller, 1985).
Cytotoxicity and Biological Activity Studies
- The relationship between the structure of azetidinones and their biological characteristics has been explored, as seen in the study by Veinberg et al. (2003), which revealed anticancer effects in vitro (Veinberg et al., 2003).
- Ilango and Arunkumar (2011) investigated novel azetidinone derivatives for their antimicrobial and antitubercular activities, contributing to the development of new therapeutic agents (Ilango & Arunkumar, 2011).
Safety And Hazards
The safety data sheet for 3’-Azetidinomethyl-2-trifluoromethylbenzophenone was not found in the search results. It’s important to handle all chemical compounds with appropriate safety measures.
Orientations Futures
The future directions or potential applications of 3’-Azetidinomethyl-2-trifluoromethylbenzophenone are not specified in the search results. As it is used for research purposes1, it may have potential applications in various scientific studies.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.
Propriétés
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-8-2-1-7-15(16)17(23)14-6-3-5-13(11-14)12-22-9-4-10-22/h1-3,5-8,11H,4,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQILARDKWHDQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643267 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-2-trifluoromethylbenzophenone | |
CAS RN |
898771-91-0 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

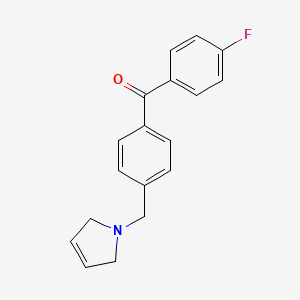
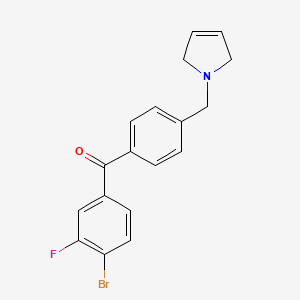
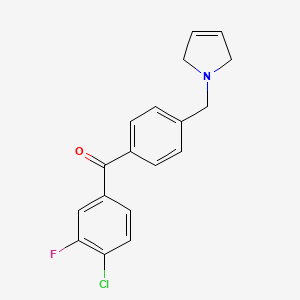
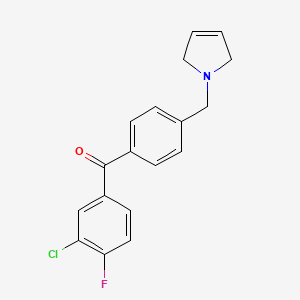
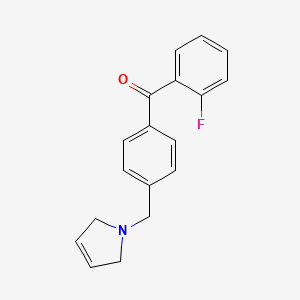
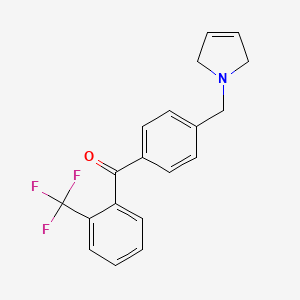
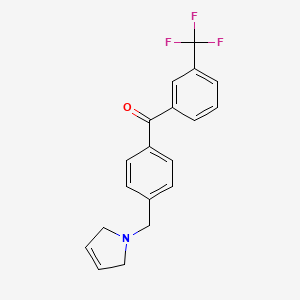
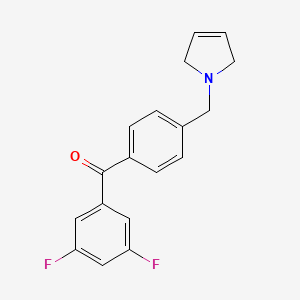
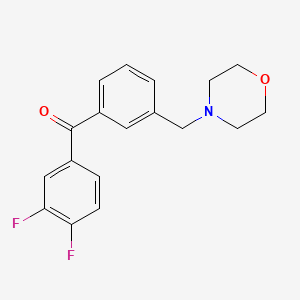
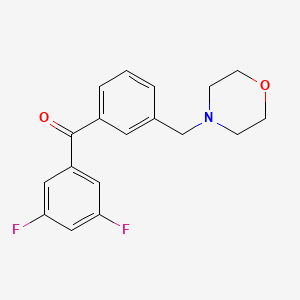
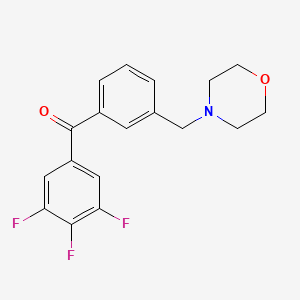
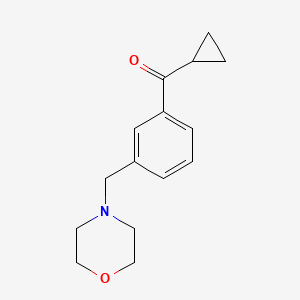
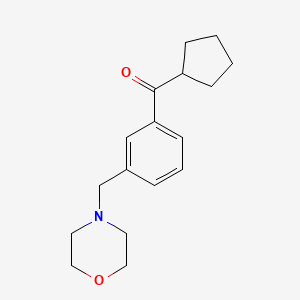
![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)